molecular formula C13H13NO2 B7501074 1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid

1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B7501074
M. Wt: 215.25 g/mol
InChI Key: CKKXSMUFMLPYIS-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 2, a phenyl group at position 4, and a carboxylic acid group at position 3. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of a substituted amine with a carboxylic acid derivative, followed by cyclization to form the pyrrole ring. For example, the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under acidic conditions can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as ruthenium complexes, can facilitate the formation of pyrrole rings from α-amino aldehydes . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrrole N-oxides, reduced alcohols or aldehydes, and various substituted pyrrole derivatives .

Scientific Research Applications

1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Pyrrole derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: The compound is used in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications .

Properties

IUPAC Name

1,2-dimethyl-4-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-12(13(15)16)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKXSMUFMLPYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1C)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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